molecular formula C11H11BrF2O2S B14065364 1-Bromo-1-(3-(difluoromethoxy)-2-(methylthio)phenyl)propan-2-one

1-Bromo-1-(3-(difluoromethoxy)-2-(methylthio)phenyl)propan-2-one

Cat. No.: B14065364
M. Wt: 325.17 g/mol
InChI Key: JAEBAZFVHBXBRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-1-(3-(difluoromethoxy)-2-(methylthio)phenyl)propan-2-one is a specialized organic building block of high value in medicinal chemistry and drug discovery research. This compound belongs to a class of α-brominated ketones that are critically employed as key intermediates in organic synthesis . The molecular structure incorporates both a difluoromethoxy group —a common bioisostere used to fine-tune the metabolic stability and lipophilicity of lead compounds—and a methylthio ether , which can serve as a handle for further functionalization . Its primary research application is as a versatile precursor for the synthesis of more complex heterocyclic systems and targeted molecules, potentially for probing biological pathways or developing new therapeutic agents . As a supplier for the research community, we provide this chemical in high purity to ensure reliable and reproducible experimental outcomes. It is intended for use in controlled laboratory settings by qualified researchers. Like related α-haloketones, this compound should be handled with appropriate safety precautions, as similar structures are associated with specific hazard classifications . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H11BrF2O2S

Molecular Weight

325.17 g/mol

IUPAC Name

1-bromo-1-[3-(difluoromethoxy)-2-methylsulfanylphenyl]propan-2-one

InChI

InChI=1S/C11H11BrF2O2S/c1-6(15)9(12)7-4-3-5-8(10(7)17-2)16-11(13)14/h3-5,9,11H,1-2H3

InChI Key

JAEBAZFVHBXBRO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)OC(F)F)SC)Br

Origin of Product

United States

Biological Activity

1-Bromo-1-(3-(difluoromethoxy)-2-(methylthio)phenyl)propan-2-one, with CAS number 1803894-67-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C11H11BrF2O2S
  • Molecular Weight : 325.17 g/mol
  • Structural Characteristics : The compound features a bromo substituent, difluoromethoxy group, and a methylthio group, which may influence its reactivity and interactions with biological targets.

Biological Activity Overview

The biological activities explored in the literature include:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties against various pathogens. For instance, brominated derivatives have been shown to inhibit bacterial growth by disrupting cell membrane integrity.
  • Anticancer Potential : Research indicates that certain brominated compounds exhibit cytotoxic effects against cancer cell lines. The mechanism often involves inducing apoptosis or inhibiting cell proliferation through interference with DNA synthesis.

Case Studies and Research Findings

  • Antimicrobial Efficacy
    • A study evaluated the antimicrobial activity of compounds similar to this compound against Gram-positive and Gram-negative bacteria. Results indicated that these compounds could inhibit bacterial growth effectively, suggesting potential applications in treating infections .
  • Cytotoxic Effects on Cancer Cells
    • In vitro studies on brominated phenyl derivatives showed promising results in reducing viability in breast cancer cell lines (MCF-7 and MDA-MB-231). The study highlighted that the presence of bromine enhances the cytotoxicity compared to non-brominated analogs .
  • Synergistic Effects with Chemotherapeutic Agents
    • Another research investigated the combination of brominated compounds with doxorubicin in cancer treatment, revealing that these combinations could enhance therapeutic efficacy while reducing side effects associated with high doses of chemotherapy .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntimicrobialInhibition of bacterial growth
CytotoxicityReduced viability in cancer cell lines
Synergistic EffectsEnhanced efficacy with doxorubicin

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of the target compound with related derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions (Phenyl Ring) Halogen Key Functional Groups
1-Bromo-1-(3-(difluoromethoxy)-2-(methylthio)phenyl)propan-2-one (Target) C₁₁H₁₀BrF₂O₂S 331.17 3-OCHF₂, 2-SCH₃ Br α-Bromo ketone, difluoromethoxy, thioether
1-Bromo-1-(2-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one C₁₁H₁₀BrF₂O₂S 331.17 2-OCHF₂, 4-SCH₃ Br α-Bromo ketone, difluoromethoxy, thioether
1-Chloro-1-(2-(methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one C₁₁H₁₀ClF₃O₂S 298.71 2-SCH₃, 3-OCHF₃ Cl α-Chloro ketone, trifluoromethoxy, thioether
1-Chloro-1-(3-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one C₁₁H₁₀ClF₃O₂S 298.71 3-SCH₃, 2-OCHF₃ Cl α-Chloro ketone, trifluoromethoxy, thioether
1-(3-(Methylthio)phenyl)propan-2-one C₁₀H₁₂OS 180.27 3-SCH₃ None Ketone, thioether
Key Observations:

Halogen Substitution :

  • The bromine atom in the target compound increases molecular weight and polarizability compared to chloro analogs (e.g., 298.71 vs. 331.17 g/mol) . Bromine’s larger atomic radius may enhance electrophilic reactivity in substitution reactions.
  • Chloro derivatives (e.g., ) are lighter and may exhibit higher volatility, as suggested by predicted boiling points (~300°C for chloro analogs vs. likely higher values for bromo compounds).

Substituent Positions: The target compound’s 3-OCHF₂ and 2-SCH₃ groups create steric hindrance and electronic effects distinct from positional isomers.

Functional Group Effects: Difluoromethoxy (OCHF₂) vs. Trifluoromethoxy (OCHF₃): The trifluoromethoxy group in is more electron-withdrawing than difluoromethoxy, which could reduce the electron density of the aromatic ring and influence reaction kinetics (e.g., electrophilic aromatic substitution).

Physicochemical Properties

Limited experimental data are available for the target compound, but predictions can be made using analogs:

Property Target Compound (Predicted) 1-Chloro Analog 1-(3-(Methylthio)phenyl)propan-2-one
Boiling Point ~310–330°C 300.4°C (predicted) Not reported
Density ~1.45–1.55 g/cm³ 1.37 g/cm³ (predicted) Not reported
Solubility Low in water; soluble in organic solvents (e.g., chloroform, acetone) Similar to target Moderate in polar aprotic solvents
Notes:
  • Bromine’s higher atomic weight increases density compared to chloro analogs .
  • The difluoromethoxy group’s polarity may slightly enhance water solubility relative to trifluoromethoxy derivatives.

Preparation Methods

Friedel-Crafts Acylation Followed by Alpha-Bromination

The most direct route involves Friedel-Crafts acylation of a pre-functionalized aromatic substrate. Starting with 3-(difluoromethoxy)-2-(methylthio)phenol, thioether formation is achieved via reaction with methyl iodide in the presence of a base such as potassium carbonate. Subsequent acylation with bromoacetyl chloride under AlCl₃ catalysis yields the propan-2-one骨架. However, this method faces challenges in regioselectivity due to competing ortho/para-directing effects of the methylthio and difluoromethoxy groups.

Alpha-bromination is then performed using bromine in acetic acid, a method validated for analogous compounds. For instance, 2-bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one was synthesized with 74–77% yield via bromine addition under dark conditions. Applied to the target compound, this step requires strict temperature control (0–5°C) to minimize polybromination.

Aldol Condensation-Based Approach

An alternative pathway adapts aldol condensation strategies from diphenylpropanone syntheses. Here, 3-(difluoromethoxy)-2-(methylthio)benzaldehyde undergoes base-catalyzed condensation with 1-bromoacetone. Sodium hydroxide in anhydrous methanol facilitates enolate formation, with yields reaching 85–90% for similar substrates. Critical to success is the use of bulky bases (e.g., LDA) to suppress ketone self-condensation.

Post-condensation, elimination side reactions are mitigated by maintaining pH < 8 during workup. The patent CN103739465A demonstrates this approach’s scalability, achieving 76% yield for 1,3-diphenyl-2-bromo-2-propene-1-one through controlled bromine stoichiometry.

Mechanistic Insights into Key Reactions

Electrophilic Aromatic Substitution Dynamics

The electron-donating methylthio group (-SMe) activates the aromatic ring toward electrophilic attack at the ortho and para positions, while the difluoromethoxy (-OCF₂H) exerts a moderate deactivating meta-directing effect. Computational studies suggest that bromination occurs preferentially at the position para to -SMe, necessitating protective group strategies or sequential functionalization.

Alpha-Bromination Mechanism

Bromination of the propan-2-one scaffold proceeds via an enol intermediate. In acetic acid, Br₂ generates Br⁺ electrophiles that attack the enol’s alpha-carbon, as observed in the synthesis of 2-bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one. Kinetic studies reveal a second-order dependence on bromine concentration, with activation energy ΔG‡ = 92 kJ/mol.

Optimization Strategies for Industrial Viability

Continuous-Flow Bromination

EvitaChem’s protocols for 1-bromo-1-(3-(methylthio)phenyl)propan-2-one highlight the superiority of continuous-flow reactors over batch systems. At 120°C and 15 bar, residence times of <2 minutes achieve 98% conversion with 5% excess Br₂. This method reduces bromine waste and enhances safety—critical given Br₂’s toxicity.

Solvent and Catalyst Screening

Comparative solvent studies for the aldol step show ethanol-water mixtures (4:1 v/v) optimize yield (87%) while minimizing byproducts. Heterogeneous catalysts like MgO-SiO₂ nanocomposites improve recyclability, maintaining 83% efficiency over five cycles.

Industrial-Scale Production Considerations

Parameter Batch Process Continuous Flow
Annual Capacity 50 MT 200 MT
Bromine Utilization 65% 92%
Energy Consumption 12 kWh/kg 8.4 kWh/kg
Purity 95–97% 98–99%

Data adapted from EvitaChem’s production logs and the CN103739465A patent. Flow systems reduce raw material costs by 23% through precise stoichiometric control.

Q & A

Basic Research Question

  • Temperature : Store at 0–6°C in amber vials to prevent thermal degradation or light-induced radical reactions (common in brominated aromatics) .
  • Atmosphere : Use inert gas (N2_2 or Ar) to minimize oxidation of the methylthio group.
  • Solubility : For long-term storage, dissolve in anhydrous DMSO or acetonitrile to avoid hydrolysis .

How can reaction yields be optimized for large-scale synthesis?

Advanced Research Question

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance bromine solubility but may require rigorous drying to prevent side reactions.
  • Catalysis : Lewis acids (e.g., FeBr3_3) can accelerate bromination but may complicate purification.
  • Temperature control : Maintain 0–5°C during bromine addition to suppress dibromination .

What biological activity assays are suitable for this compound?

Advanced Research Question
Given its structural similarity to bioactive aryl ketones:

  • Antimicrobial assays : Screen against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using broth microdilution (MIC determination) .
  • Enzyme inhibition : Test against cytochrome P450 isoforms or kinases via fluorometric or colorimetric assays (e.g., NADPH depletion for CYP3A4) .

What challenges arise in crystallographic refinement of this compound?

Advanced Research Question

  • Disorder : Flexible difluoromethoxy or methylthio groups may require split-atom modeling.
  • Twinned crystals : Use SHELXL’s TWIN/BASF commands to refine twin laws .
  • Heavy atoms : Bromine’s strong X-ray scattering complicates electron density maps; apply extinction corrections .

How can regioselectivity be controlled during bromination?

Advanced Research Question

  • Electronic effects : Electron-donating groups (e.g., methylthio) direct bromine to ortho/para positions.
  • Steric hindrance : Bulky substituents at the 2-position (methylthio) favor bromination at the 1-position.
  • Kinetic vs. thermodynamic control : Low temperatures favor kinetic (less substituted) products .

What computational methods validate the compound’s reactivity?

Advanced Research Question

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict reaction pathways (e.g., bromine addition).
  • NBO analysis : Identify charge distribution to explain regioselectivity.
  • MD simulations : Model solvation effects in chloroform or DMSO .

What safety protocols are essential for handling this compound?

Basic Research Question

  • Toxicity : Assess acute toxicity via in vitro assays (e.g., HepG2 cell viability).
  • PPE : Use nitrile gloves, goggles, and fume hoods due to bromine’s volatility.
  • Waste disposal : Neutralize brominated waste with sodium thiosulfate before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.